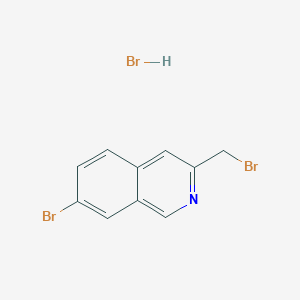![molecular formula C11H20O3 B13673606 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13673606.png)
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dimethyl-1,9-dioxaspiro[55]undecan-4-ol is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. The hydroxyl group and spiro structure allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects.
類似化合物との比較
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Similar spiro structure but lacks the dimethyl and hydroxyl groups.
1,4-Dioxaspiro[4.5]decan-8-ol: Contains a different ring size and hydroxyl group position.
1,3-Dioxane: A simpler cyclic ether without the spiro structure.
Uniqueness
8,8-Dimethyl-1,9-dioxaspiro[55]undecan-4-ol is unique due to its specific spiro structure, which imparts distinct chemical and physical properties
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
10,10-dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O3/c1-10(2)8-11(4-6-13-10)7-9(12)3-5-14-11/h9,12H,3-8H2,1-2H3 |
InChIキー |
ISRPCDFNYSOYSC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CCO1)CC(CCO2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)

![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)

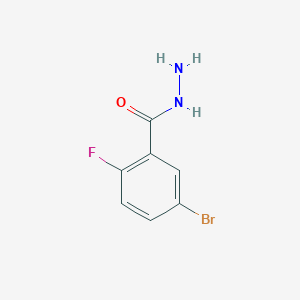
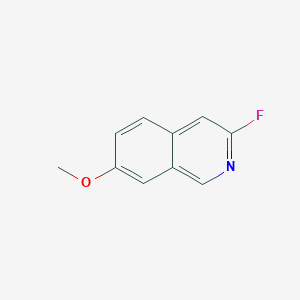

![2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
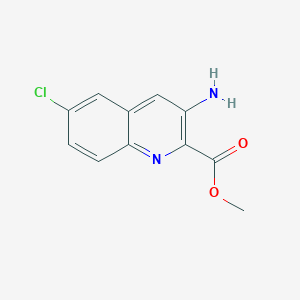
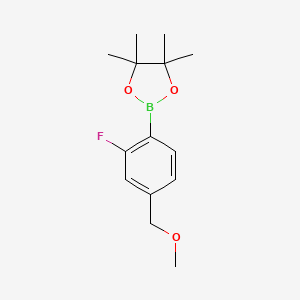
![6-Fluorooxazolo[4,5-b]pyridine](/img/structure/B13673576.png)

